molecular formula C6H5N3O5 B098874 2-Methoxy-3,5-dinitropyridine CAS No. 18617-40-8

2-Methoxy-3,5-dinitropyridine

Cat. No. B098874
CAS RN: 18617-40-8
M. Wt: 199.12 g/mol
InChI Key: FZGXTRQTCDZDIP-UHFFFAOYSA-N
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Description

2-Methoxy-3,5-dinitropyridine is a chemical compound with the molecular formula C6H5N3O5 . It has a molecular weight of 199.12 . The compound is not planar, with a rotation of the methoxy and 3-nitro groups out of the pyridine ring (7° and 16°, respectively) observed .


Molecular Structure Analysis

The molecule crystallizes in the monoclinic system, space group P21/n, with cell parameters a = 7.496(5), b = 18.38(1), c = 6.068(2) Å, β = 77.18(4)°, V = 815(1) Å3, and four molecules per unit cell . The methoxy group is located syn to the ring nitrogen atom to avoid repulsion with the 3-NO2 group .


Chemical Reactions Analysis

A computational study of the chemical kinetics and thermodynamics study of the SNAr between 3,5-dinitroethoxypyridine 1a and 3,5-dinitromethoxypyridine 1b with piperidine 2 in the gas phase is reported using hybrid density functional theory method B3PW91 and 6-31G (d,p) basis set .


Physical And Chemical Properties Analysis

2-Methoxy-3,5-dinitropyridine contains total 19 bond(s); 14 non-H bond(s), 10 multiple bond(s), 3 rotatable bond(s), 4 double bond(s), 6 aromatic bond(s), 1 six-membered ring(s), 2 nitro group(s) (aromatic), 1 ether(s) (aromatic) and 1 Pyridine(s) .

Scientific Research Applications

Fluorescent Probing for Biothiols

2-Methoxy-3,5-dinitropyridine: has been utilized in the development of a naphthalimide-based fluorescent probe for the selective detection of biothiols . This application is significant in biomedical research as biothiols, such as cysteine, homocysteine, and glutathione, are closely associated with various diseases. The electron-withdrawing nature of the dinitropyridine moiety enhances the probe’s sensitivity, allowing for real-time detection of biothiols in living cells.

Crystallographic Studies

The compound crystallizes in the monoclinic system and has been studied for its structural properties . Understanding its crystal structure is essential for material science applications, where the arrangement of molecules within the crystal lattice can affect the material’s properties.

Reactivity with Amines

The molecular conformation of 2-Methoxy-3,5-dinitropyridine influences its reactivity with amines . This aspect is crucial in synthetic chemistry, where the compound can be used as a building block for creating complex molecules.

Synthesis of Decahydrodipyrrolo[3,4-b:3’,4’-d]pyridine Derivatives

An efficient method for synthesizing decahydrodipyrrolo[3,4-b:3’,4’-d]pyridine derivatives has been developed using 2-Methoxy-3,5-dinitropyridine . These derivatives have potential applications in pharmaceuticals and agrochemicals.

Selective Detection Methods

The strong electron-withdrawing group of 2-Methoxy-3,5-dinitropyridine makes it an excellent candidate for designing selective detection methods for various analytes . This is particularly useful in environmental monitoring and diagnostics.

Study of Substituent Effects on Pyridine Shape

Research into the effects of substituents on the shape of the pyridine ring is facilitated by compounds like 2-Methoxy-3,5-dinitropyridine . This knowledge is valuable in the field of molecular design and drug discovery.

Non-Additivity of Substituent Effects

The compound is also used to explore the non-additivity of substituent effects, which is a phenomenon where the combined effect of substituents on a molecule’s properties is not a simple sum of their individual effects .

properties

IUPAC Name

2-methoxy-3,5-dinitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3O5/c1-14-6-5(9(12)13)2-4(3-7-6)8(10)11/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZGXTRQTCDZDIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=N1)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-3,5-dinitropyridine

Synthesis routes and methods

Procedure details

A 14% methanol solution of sodium methoxide was added to 25.0 g (120 mmol) of 2-chloro-3,5-dinitropyridine, and the mixture was stirred for 15 minutes at room temperature. The mixture was added to 200 ml of a saturated aqueous ammonium chloride solution, and extracted with 200 ml of ethyl acetate. Washing with saturated saline, drying over anhydrous sodium sulfate, filtering and distilling under reduced pressure (bath temp. 40°-60° C., 40-20 mmHg) yielded yellow crystals, which were recrystallized from methanol to obtain 19.5 g (91.8 mmol) of 2-methoxy-3,5-dinitropyridine as pale yellow crystals (yield: 80%).
Quantity
200 mL
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25 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the structure of 2-methoxy-3,5-dinitropyridine influence its reactivity, particularly with nucleophiles?

A2: The structure of 2-methoxy-3,5-dinitropyridine significantly influences its reactivity. The presence of two nitro groups (–NO2) at the 3 and 5 positions of the pyridine ring creates an electron-deficient center, making the molecule susceptible to nucleophilic attack. [] The methoxy group (–OCH3) at the 2 position, while generally considered an electron-donating group, adopts a specific conformation in this molecule to minimize steric hindrance with the nitro group at position 3. [] This conformation influences the overall electron distribution within the molecule and consequently its reactivity with nucleophiles.

Q2: Has 2-methoxy-3,5-dinitropyridine been shown to participate in transetherification reactions? What conditions are required?

A3: Yes, research indicates that 2-methoxy-3,5-dinitropyridine can undergo transetherification reactions. This reaction involves the exchange of the methoxy group (–OCH3) with another alkoxy group (–OR) from an alcohol. Notably, the presence of silver oxide (Ag2O) as a catalyst and elevated temperatures (boiling point of the alcohol) are crucial for this transformation to occur. [] These findings underscore the importance of specific reaction conditions in facilitating chemical transformations involving 2-methoxy-3,5-dinitropyridine.

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